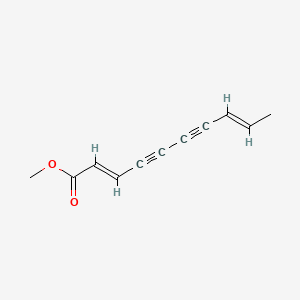
Ethyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring fused with a phenyl group and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with phenyl isocyanate in the presence of a base, such as sodium ethoxide, to form the oxazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce dihydro-oxazole compounds .
Applications De Recherche Scientifique
Ethyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism by which Ethyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate exerts its effects is primarily through its interaction with biological molecules. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-oxo-4,5-dihydro-1,2-oxazole-4-carboxylate: Similar structure but lacks the phenyl group.
Phenyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate: Similar structure but has a phenyl group instead of an ethyl ester.
Methyl 5-oxo-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenyl group and the ethyl ester makes it a versatile intermediate for various synthetic applications .
Propriétés
Numéro CAS |
1084-41-9 |
|---|---|
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
ethyl 5-oxo-3-phenyl-4H-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-16-11(14)9-10(13-17-12(9)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
Clé InChI |
QCYYHPULTNXYBS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(=NOC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



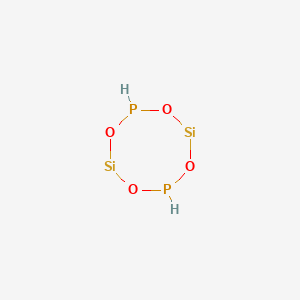
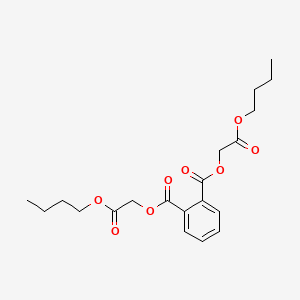

![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)

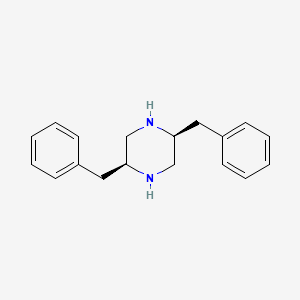
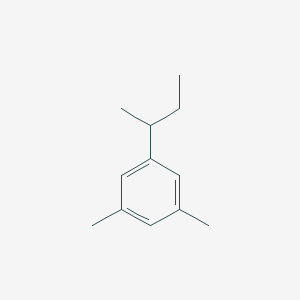


![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)


